5-HT1F Receptor Potency: LY302148 vs. LY334370 in [35S]GTPγS Functional Assay
In the [35S]GTPγS binding assay using clonal cell membranes expressing the cloned human 5-HT1F receptor, LY302148 exhibits an EC50 of 5.23 nM, making it approximately 2.5-fold less potent than the structurally distinct 5-HT1F agonist LY334370 (EC50 = 2.13 ± 0.15 nM) . Both compounds were tested under identical assay conditions, enabling direct potency ranking. The pEC50 difference (LY334370 ~8.67 vs. LY302148 ~8.28) translates to a meaningful concentration gap for in vitro experimental design and in vivo dose translation . This quantitative potency differential identifies LY302148 as the tool of choice when moderate 5-HT1F activation is desired and excessive receptor occupancy may confound interpretation.
| Evidence Dimension | 5-HT1F receptor functional potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 5.23 nM (pEC50 ≈ 8.28) |
| Comparator Or Baseline | LY334370: EC50 = 2.13 ± 0.15 nM (pEC50 ≈ 8.67) |
| Quantified Difference | LY334370 is ~2.5-fold more potent; ΔpEC50 ≈ 0.39 |
| Conditions | Human cloned 5-HT1F receptor; [35S]GTPγS binding assay; LM(tk−) cell membranes |
Why This Matters
For researchers requiring intermediate 5-HT1F activation without maximal receptor saturation, LY302148's lower potency relative to LY334370 provides a wider dynamic range for concentration-response studies.
- [1] Wainscott DB, Johnson KW, Phebus LA, Schaus JM, Nelson DL. Human 5-HT1F receptor-stimulated [35S]GTPγS binding: correlation with inhibition of guinea pig dural plasma protein extravasation. European Journal of Pharmacology. 1998;352(1):117-124. doi:10.1016/S0014-2999(98)00336-7. PMID: 9718276. View Source
